Cas no 1379321-13-7 (2-amino-3-hydroxypropyl acetate hydrochloride)
2-amino-3-hydroxypropyl acetate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-hydroxypropyl acetate hydrochloride
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- Inchi: 1S/C5H11NO3.ClH/c1-4(8)9-3-5(6)2-7;/h5,7H,2-3,6H2,1H3;1H
- InChI Key: OYERJKJLNAGVCG-UHFFFAOYSA-N
- SMILES: C(OCC(N)CO)(=O)C.[H]Cl
2-amino-3-hydroxypropyl acetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B405613-5mg |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B405613-10mg |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B405613-50mg |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-176831-0.05g |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 95% | 0.05g |
$229.0 | 2023-09-20 | |
| Enamine | EN300-176831-0.1g |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 95% | 0.1g |
$342.0 | 2023-09-20 | |
| Enamine | EN300-176831-0.25g |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 95% | 0.25g |
$487.0 | 2023-09-20 | |
| Enamine | EN300-176831-0.5g |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 95% | 0.5g |
$768.0 | 2023-09-20 | |
| Enamine | EN300-176831-1.0g |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-176831-2.5g |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 95% | 2.5g |
$1931.0 | 2023-09-20 | |
| Enamine | EN300-176831-5.0g |
2-amino-3-hydroxypropyl acetate hydrochloride |
1379321-13-7 | 95% | 5.0g |
$2858.0 | 2023-02-16 |
2-amino-3-hydroxypropyl acetate hydrochloride Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-amino-3-hydroxypropyl acetate hydrochloride
Introduction to 2-amino-3-hydroxypropyl acetate hydrochloride (CAS No. 1379321-13-7)
2-amino-3-hydroxypropyl acetate hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1379321-13-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt derivative, has garnered attention due to its versatile structural properties and potential applications in drug development and biochemical research. The presence of both amino and hydroxyl functional groups makes it a valuable intermediate in synthesizing more complex molecules, particularly in the realm of medicinal chemistry.
The molecular structure of 2-amino-3-hydroxypropyl acetate hydrochloride consists of a propyl chain with an amino group at the second carbon and a hydroxyl group at the third carbon, esterified at the terminal carbon. This configuration imparts unique reactivity, allowing it to participate in various chemical transformations such as nucleophilic substitution, condensation reactions, and coordination with metal ions. These properties make it a promising candidate for use in the synthesis of chelating agents, enzyme inhibitors, and other pharmacologically active compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-amino-3-hydroxypropyl acetate hydrochloride. Its structural features suggest that it may interact with biological targets in ways that could be beneficial for therapeutic applications. For instance, the amino group can form hydrogen bonds with polar residues in proteins, while the hydroxyl group can participate in hydrogen bonding or engage in hydrophobic interactions. These interactions are crucial for drug-receptor binding affinity and specificity.
One of the most compelling areas of research involving 2-amino-3-hydroxypropyl acetate hydrochloride is its role as a precursor in the synthesis of bioactive molecules. Researchers have been investigating its use in creating novel antibiotics, anti-inflammatory agents, and anticancer drugs. The compound's ability to undergo selective modifications allows chemists to tailor its properties for specific biological functions. For example, derivatization of the amino group can lead to amides or ureas, which are common motifs in drug molecules.
Moreover, the hydroxyl group provides an additional site for functionalization, enabling the creation of ether linkages or sugar moieties that are prevalent in natural products with therapeutic effects. This flexibility makes 2-amino-3-hydroxypropyl acetate hydrochloride a valuable building block for medicinal chemists seeking to develop new drugs with improved pharmacokinetic profiles.
The compound's solubility characteristics also contribute to its utility in pharmaceutical applications. As a hydrochloride salt, it typically exhibits good solubility in water and polar organic solvents, facilitating its use in formulation development. This solubility is advantageous for creating injectable solutions or oral formulations where bioavailability is a critical factor.
Recent studies have begun to explore the potential of 2-amino-3-hydroxypropyl acetate hydrochloride in drug delivery systems. Its structural motifs suggest that it could be incorporated into polymers or nanoparticles designed to enhance drug delivery efficiency. For instance, its ability to form stable complexes with other molecules could be exploited to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
In addition to its synthetic utility, 2-amino-3-hydroxypropyl acetate hydrochloride has shown promise as a tool compound in biochemical research. Its interactions with enzymes and other biomolecules have been studied to understand fundamental biological processes. These studies not only contribute to our knowledge of biochemical pathways but also provide insights into potential drug targets.
The development of high-throughput screening methods has further enhanced the significance of 2-amino-3-hydroxypropyl acetate hydrochloride as a library compound. These methods allow researchers to rapidly test large numbers of compounds for biological activity, accelerating the discovery process. The compound's unique structural features make it a valuable addition to screening libraries designed for identifying new therapeutic agents.
As computational chemistry advances, virtual screening techniques are being increasingly employed to predict the binding affinities and interactions of 2-amino-3-hydroxypropyl acetate hydrochloride with biological targets. These computational approaches complement experimental efforts by providing rapid assessments of potential drug candidates before they are synthesized and tested in vitro or in vivo.
The future prospects for 2-amino-3-hydroxypropyl acetate hydrochloride appear promising as research continues to uncover new applications and refine synthetic methodologies. Its role as an intermediate in drug development is likely to expand as more complex derivatives are explored and optimized for therapeutic use.
In conclusion,2-amino-3-hydroxypropyl acetate hydrochloride (CAS No. 1379321-13-7) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features enable diverse applications ranging from synthetic intermediates to bioactive molecules and drug delivery systems. As research progresses, this compound is expected to play an increasingly important role in the discovery and development of new therapeutic agents.
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